molecular formula C9H15NS B15273862 1-(5-Ethyl-4-methylthiophen-2-yl)ethan-1-amine

1-(5-Ethyl-4-methylthiophen-2-yl)ethan-1-amine

Cat. No.: B15273862
M. Wt: 169.29 g/mol
InChI Key: YNLKXFLDVCEWTJ-UHFFFAOYSA-N
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Description

1-(5-Ethyl-4-methylthiophen-2-yl)ethan-1-amine is an organic compound with the molecular formula C9H15NS It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of an ethyl and a methyl group on the thiophene ring, along with an ethanamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-ethyl-4-methylthiophen-2-yl)ethan-1-amine typically involves the alkylation of thiophene derivatives. One common method includes the reaction of 5-ethyl-4-methylthiophene with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Ethyl-4-methylthiophen-2-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

    Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene or tetrahydrothiophene derivative.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents like bromine, chlorine, or nitrating agents can be used under controlled conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce halogens or nitro groups onto the thiophene ring.

Scientific Research Applications

1-(5-Ethyl-4-methylthiophen-2-yl)ethan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism by which 1-(5-ethyl-4-methylthiophen-2-yl)ethan-1-amine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

    Thiophene: The parent compound, which lacks the ethyl and methyl substituents.

    2-Aminothiophene: A similar compound with an amino group directly attached to the thiophene ring.

    5-Ethylthiophene: A derivative with only an ethyl group on the thiophene ring.

Uniqueness: 1-(5-Ethyl-4-methylthiophen-2-yl)ethan-1-amine is unique due to the specific combination of substituents on the thiophene ring and the ethanamine side chain. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H15NS

Molecular Weight

169.29 g/mol

IUPAC Name

1-(5-ethyl-4-methylthiophen-2-yl)ethanamine

InChI

InChI=1S/C9H15NS/c1-4-8-6(2)5-9(11-8)7(3)10/h5,7H,4,10H2,1-3H3

InChI Key

YNLKXFLDVCEWTJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(S1)C(C)N)C

Origin of Product

United States

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